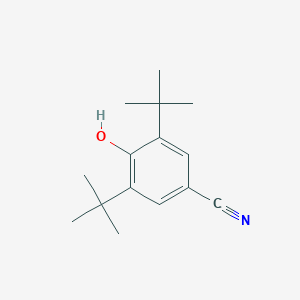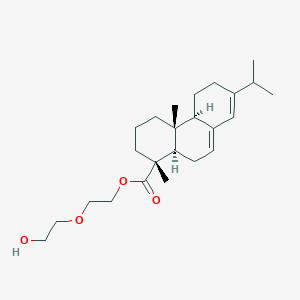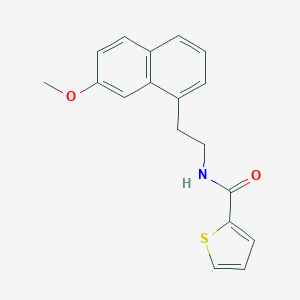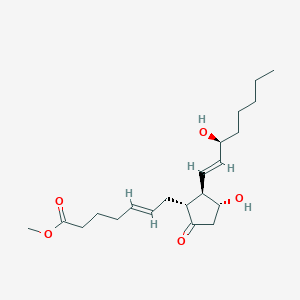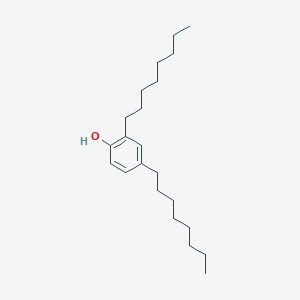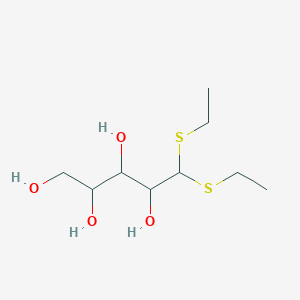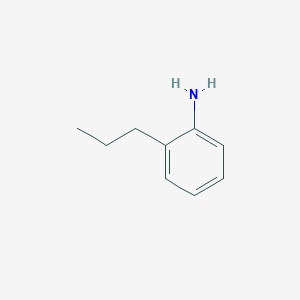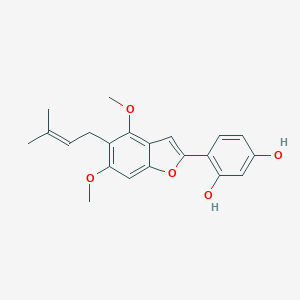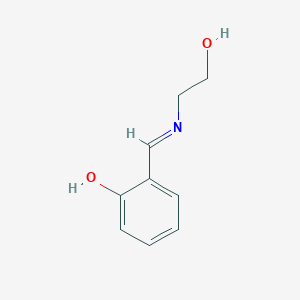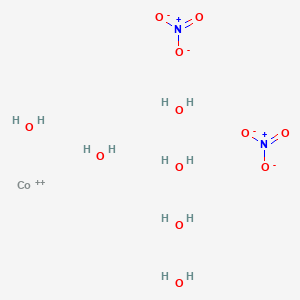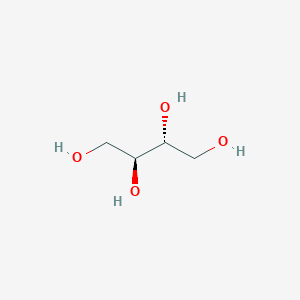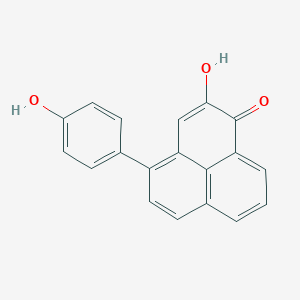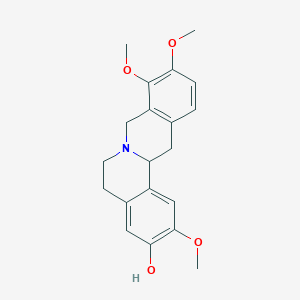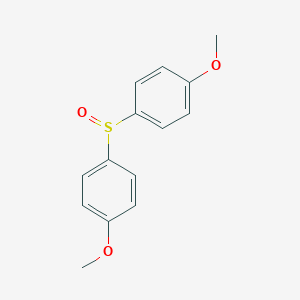![molecular formula C8H11N5O B158068 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone CAS No. 1854-52-0](/img/structure/B158068.png)
1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Diamino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone, also known as ADPE, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential application in the development of novel therapeutics. ADPE is a pyrrolopyrimidine derivative that has a unique chemical structure, making it an interesting candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone involves the inhibition of protein kinases, which are enzymes that play a critical role in various cellular signaling pathways. By inhibiting these enzymes, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can alter the function of cells and potentially disrupt disease processes. Additionally, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential as a therapeutic agent.
Biochemische Und Physiologische Effekte
1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can inhibit the activity of various protein kinases, including AKT, a key regulator of cell survival and proliferation. Additionally, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to induce apoptosis in cancer cells, suggesting potential anticancer activity. In vivo studies have also demonstrated that 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can inhibit tumor growth in mouse models, further supporting its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone is its unique chemical structure, which makes it an interesting candidate for further investigation. Additionally, its potential inhibitory effects on protein kinases and anticancer activity make it a promising candidate for the development of novel therapeutics. However, one limitation of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone is that further studies are needed to fully understand its potential toxicity and side effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone. One area of interest is the development of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone and its potential toxicity and side effects. Finally, there is potential for the development of novel synthetic methods for the production of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone and related compounds.
Synthesemethoden
The synthesis of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone involves the reaction of 2,4-diamino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine with ethyl chloroacetate in the presence of sodium hydride. The resulting intermediate is then treated with hydrochloric acid to yield 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone. This method has been optimized to yield high purity 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone with good yields.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been investigated for its potential application in the development of novel therapeutics. Specifically, it has been shown to have inhibitory effects on certain enzymes, such as protein kinases, that are involved in various disease processes. Additionally, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to have potential anticancer activity, making it a promising candidate for further investigation.
Eigenschaften
CAS-Nummer |
1854-52-0 |
|---|---|
Produktname |
1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Molekularformel |
C8H11N5O |
Molekulargewicht |
193.21 g/mol |
IUPAC-Name |
1-(2,4-diamino-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C8H11N5O/c1-4(14)13-2-5-6(3-13)11-8(10)12-7(5)9/h2-3H2,1H3,(H4,9,10,11,12) |
InChI-Schlüssel |
FWJBYNGCDWTVOA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2=C(C1)N=C(N=C2N)N |
Kanonische SMILES |
CC(=O)N1CC2=C(C1)N=C(N=C2N)N |
Andere CAS-Nummern |
1854-52-0 |
Synonyme |
1-(2,4-DIAMINO-5H-PYRROLO[3,4-D]PYRIMIDIN-6(7H)-YL)ETHANONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



